![molecular formula C14H16BrN3O4 B14713197 [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate CAS No. 18933-62-5](/img/structure/B14713197.png)
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate is a complex organic compound characterized by the presence of azido, bromomethyl, and methoxy groups attached to an oxane ring and a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate typically involves multiple steps, starting with the preparation of the oxane ring, followed by the introduction of the azido, bromomethyl, and methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step involves the bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Azidation: The azido group is introduced through a substitution reaction, typically using sodium azide (NaN3) as the azide source.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromomethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amines: Formed from the reduction of the azido group.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the bromomethyl group.
Wissenschaftliche Forschungsanwendungen
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and as a tool for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The azido group can participate in bioorthogonal reactions, allowing for site-specific labeling and functionalization of biomolecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: Similar in having bromine and methyl groups but lacks the azido and methoxy functionalities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains bromine and thiazole moieties, used for antimicrobial and anticancer research.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Features a bromo group and a benzoate moiety, used in photoactive applications.
Uniqueness
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate is unique due to the combination of azido, bromomethyl, and methoxy groups attached to an oxane ring and a benzoate moiety
Eigenschaften
CAS-Nummer |
18933-62-5 |
|---|---|
Molekularformel |
C14H16BrN3O4 |
Molekulargewicht |
370.20 g/mol |
IUPAC-Name |
[4-azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C14H16BrN3O4/c1-20-12-7-10(17-18-16)13(11(8-15)21-12)22-14(19)9-5-3-2-4-6-9/h2-6,10-13H,7-8H2,1H3 |
InChI-Schlüssel |
HMZBDIASJKIJQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C(C(O1)CBr)OC(=O)C2=CC=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
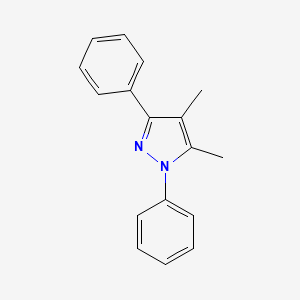
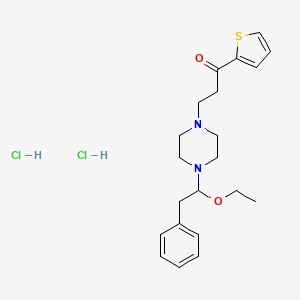
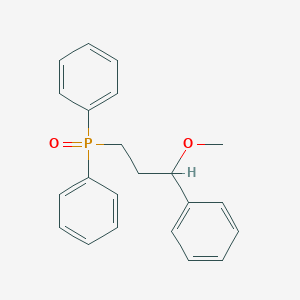
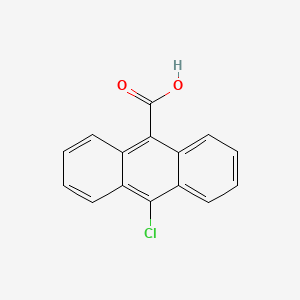
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
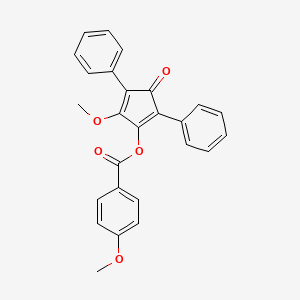
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
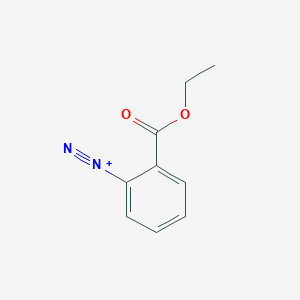
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
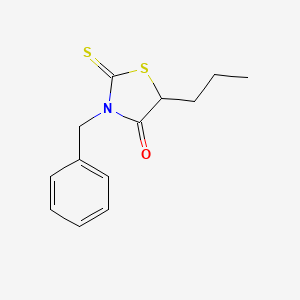
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
